molecular formula C15H11N3O B12019104 Phenyl(1-phenyl-1H-1,2,4-triazol-3-yl)methanone CAS No. 18011-20-6

Phenyl(1-phenyl-1H-1,2,4-triazol-3-yl)methanone

Cat. No.: B12019104
CAS No.: 18011-20-6
M. Wt: 249.27 g/mol
InChI Key: MYEARXDRWUCMCM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl(1-phenyl-1H-1,2,4-triazol-3-yl)methanone typically involves the reaction of phenylhydrazine with benzoyl chloride in the presence of a base, followed by cyclization to form the triazole ring . The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the reaction.

Industrial Production Methods

This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

Phenyl(1-phenyl-1H-1,2,4-triazol-3-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce this compound amines .

Scientific Research Applications

Phenyl(1-phenyl-1H-1,2,4-triazol-3-yl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phenyl(1-phenyl-1H-1,2,4-triazol-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Phenyl(1-phenyl-1H-1,2,4-triazol-3-yl)methanone can be compared with other triazole derivatives:

Biological Activity

Phenyl(1-phenyl-1H-1,2,4-triazol-3-yl)methanone, a compound belonging to the triazole family, has garnered interest in the scientific community due to its diverse biological activities. This article explores its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H11N3OC_{15}H_{11}N_3O . The compound features a triazole ring that is known for its ability to interact with various biological targets, including enzymes and receptors. This interaction is attributed to the unique electronic and steric properties of the triazole moiety.

Biological Activities

Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. This compound exhibits significant antibacterial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, it demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 32 μg/mL .

Anticancer Properties
Research indicates that triazole compounds possess anticancer potential. A study highlighted that derivatives similar to this compound exhibited cytotoxic effects on cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest . The compound's ability to interfere with cancer cell proliferation makes it a candidate for further development in cancer therapeutics.

Anti-inflammatory Effects
Recent investigations have pointed towards the anti-inflammatory properties of triazole compounds. Specifically, this compound has shown potential in modulating inflammatory pathways. In experimental models of inflammation, it significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 . This suggests its utility in treating inflammatory diseases.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Common methods include:

  • Vilsmeier-Haack Reaction : This method allows for the introduction of the triazole ring through the reaction of hydrazones with phosphorus oxychloride and dimethylformamide under controlled temperatures .
  • Copper-Catalyzed Reactions : Recent advancements in synthetic methods include copper-catalyzed reactions that facilitate the formation of triazole derivatives with high yields and selectivity .

Case Studies

Several case studies have explored the efficacy of this compound in various biological contexts:

Case Study 1: Antibacterial Activity

A study conducted by researchers evaluated the antibacterial efficacy of this compound against multiple bacterial strains. The results indicated a strong correlation between concentration and antibacterial activity, with notable effectiveness against resistant strains .

Case Study 2: Anticancer Activity

In vitro assays demonstrated that this compound induced apoptosis in specific cancer cell lines. The mechanism was linked to mitochondrial dysfunction and subsequent activation of caspases .

Case Study 3: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of similar triazole compounds in models of Alzheimer's disease. These studies suggested that such compounds could mitigate neuroinflammation and oxidative stress associated with neurodegenerative conditions .

Properties

CAS No.

18011-20-6

Molecular Formula

C15H11N3O

Molecular Weight

249.27 g/mol

IUPAC Name

phenyl-(1-phenyl-1,2,4-triazol-3-yl)methanone

InChI

InChI=1S/C15H11N3O/c19-14(12-7-3-1-4-8-12)15-16-11-18(17-15)13-9-5-2-6-10-13/h1-11H

InChI Key

MYEARXDRWUCMCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=NN(C=N2)C3=CC=CC=C3

Origin of Product

United States

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